molecular formula C17H20N2O5 B2872787 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097934-62-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Cat. No.: B2872787
CAS No.: 2097934-62-6
M. Wt: 332.356
InChI Key: BKZLLEJFZNUDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide (oxalamide) bridge to a 1-hydroxycyclohex-2-en-1-ylmethyl group. The benzodioxin moiety is a bicyclic aromatic system known for its stability and bioactivity in medicinal chemistry, while the ethanediamide linker provides hydrogen-bonding capabilities and conformational rigidity.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c20-15(18-11-17(22)6-2-1-3-7-17)16(21)19-12-4-5-13-14(10-12)24-9-8-23-13/h2,4-6,10,22H,1,3,7-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZLLEJFZNUDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on enzyme inhibition, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 145948323
  • Structure : The compound features a benzodioxin moiety and an ethanediamide structure, which are significant for its biological interactions.

1. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications.

EnzymeInhibition TypeIC₅₀ (µM)Reference
AcetylcholinesteraseCompetitive26.25
Alpha-glucosidaseCompetitive74.52
Ceramide glucosyltransferaseInhibitoryNot specified

The results indicate that the compound exhibits moderate inhibition against acetylcholinesterase and alpha-glucosidase, suggesting its potential use in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM).

2. Therapeutic Potential

The synthesis of derivatives of this compound has led to the exploration of their therapeutic applications:

  • Alzheimer's Disease : The ability to inhibit acetylcholinesterase positions this compound as a candidate for Alzheimer's treatment, where enhancing acetylcholine levels can improve cognitive function.
  • Diabetes Management : Inhibition of alpha-glucosidase can aid in controlling blood sugar levels by delaying carbohydrate absorption in the intestines.

Case Study 1: Synthesis and Evaluation of Benzodioxan Derivatives

A study synthesized several derivatives of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide and evaluated their enzyme inhibition properties. The derivatives exhibited varied inhibitory activities against acetylcholinesterase and alpha-glucosidase, with some showing IC₅₀ values comparable to known inhibitors like Eserine .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzodioxan derivatives revealed that modifications on the benzodioxan ring significantly impacted their biological activity. Substituents at specific positions enhanced enzyme inhibition, highlighting the importance of molecular structure in drug design .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Target Compound vs. Benzodioxin-Containing Derivatives
  • Sulfonamide Derivatives (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides) :
    Synthesized via alkylation of benzodioxin-6-amine with sulfonyl chlorides, these compounds lack the ethanediamide bridge but retain the benzodioxin core. They exhibit antibacterial activity, suggesting the benzodioxin moiety contributes to antimicrobial properties. However, the sulfonamide group may reduce solubility compared to the ethanediamide linker in the target compound .
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid :
    This anti-inflammatory agent shares the benzodioxin core but replaces the ethanediamide group with a carboxylic acid. Its potency (comparable to ibuprofen) highlights the importance of electron-withdrawing groups (e.g., carboxyl) for anti-inflammatory activity, whereas the target compound’s ethanediamide may favor different biological interactions .
  • Silymarin Derivatives (1,4-Dioxane-Flavone/Coumarin Hybrids): Natural product-inspired hybrids (e.g., 3',4'(1",4"-dioxino)flavone) combine a dioxane ring with flavonoid moieties for hepatoprotective effects. The hydroxycyclohexene group in the target compound may mimic the flavonoid’s antioxidant activity but with improved synthetic accessibility .
Target Compound vs. Ethanediamide-Based Analogs
  • N,N'-Bis(2'-hydroxybenzyl)-N,N'-dimethylethane-1,2-diamines :
    These diamines, synthesized via condensation of benzoxazines with ethylenediamine, lack the benzodioxin core but share the ethanediamide backbone. Their bioactivity (unreported in evidence) likely differs due to the absence of aromatic stabilization from benzodioxin .

Pharmacological Activity Comparison

Compound Class Key Functional Groups Biological Activity Potency/IC50 Reference
Target Compound Benzodioxin, ethanediamide Not explicitly reported* N/A
Benzodioxin-sulfonamides (5a-e) Benzodioxin, sulfonamide Antibacterial Moderate (vs. Gram+/Gram–)
Benzodioxin-acetic acid Benzodioxin, carboxylic acid Anti-inflammatory Comparable to ibuprofen
Silymarin-dioxane hybrids Dioxane, flavonoid Antihepatotoxic SGOT/SGPT reduction ~50%

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Core : Critical for aromatic stacking and metabolic stability. Substitutions at position 6 (e.g., ethanediamide, sulfonamide) dictate target selectivity .
  • Hydroxycyclohexene Group : The hydroxyl and conjugated double bond may enhance solubility and hydrogen-bond interactions, analogous to the hydroxymethyl group in silymarin hybrids .

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Networks : Benzodioxin derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) form C(4) chains via N–H···O interactions, which may influence the target compound’s crystallinity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.